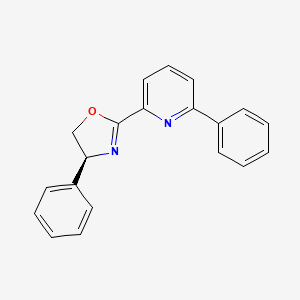

(S)-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

Description

(S)-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline ligand characterized by a phenyl group at the 4-position and a 6-phenylpyridin-2-yl substituent at the 2-position of the oxazoline ring. Its (S)-configuration at the 4-position makes it a valuable asymmetric catalyst in coordination chemistry and polymerization reactions . The compound is commercially available (purity: 97%, price: ¥349/50mg) and is synthesized via multi-step processes involving column chromatography, achieving moderate yields (61%) .

Key applications include its use as a ligand in cobalt complexes for isoprene polymerization, where it demonstrates high catalytic efficiency (83% yield for cobalt complex 3a) and distinct optical activity ([α]³⁰D = +69.62) .

Properties

IUPAC Name |

(4S)-4-phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c1-3-8-15(9-4-1)17-12-7-13-18(21-17)20-22-19(14-23-20)16-10-5-2-6-11-16/h1-13,19H,14H2/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYPCOPRSGDQGZ-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=CC=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a compound belonging to the oxazole class, characterized by its unique heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of multiple aromatic rings and chiral centers suggests significant interactions with biological targets, which can lead to various therapeutic effects.

The molecular formula of (S)-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is C20H16N2O. Its structure includes a five-membered ring containing nitrogen and oxygen, contributing to its biological reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C20H16N2O |

| Molecular Weight | 304.36 g/mol |

| IUPAC Name | (S)-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole |

| CAS Number | 1509929-21-8 |

Biological Activities

Research indicates that derivatives of oxazoles exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of (S)-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole have been explored in several studies.

Anticancer Activity

In vitro studies have shown that similar compounds within the oxazole class possess significant anticancer properties. For instance, a study on related 4-PQ derivatives demonstrated strong antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460). The IC50 values for these compounds ranged from 0.32 μM to 0.89 μM, indicating potent activity against cancer cells .

Antimicrobial Activity

Another study highlighted the broad-spectrum antifungal activity of oxazole derivatives against Candida albicans and other fungal strains. Compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.03 μg/mL against Candida albicans, showcasing their potential as effective antifungal agents .

The mechanism by which (S)-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole exerts its biological effects likely involves interaction with key enzymes or receptors in target cells. For example, molecular docking studies suggest that similar compounds may bind to the colchicine-binding site on tubulin, disrupting microtubule formation and leading to cell cycle arrest in cancer cells .

Case Studies

-

Anticancer Efficacy : A study evaluated the anticancer potential of several oxazole derivatives, including those structurally similar to (S)-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole. The findings indicated that these compounds significantly inhibited cell proliferation in various human cancer cell lines.

Cell Line IC50 (μM) COLO205 0.32 H460 0.89 Hep3B 0.40 -

Antifungal Activity : Research on oxazole derivatives demonstrated effective antifungal properties against multiple strains of fungi.

Fungal Strain MIC (μg/mL) Candida albicans 0.03 Cryptococcus neoformans 0.25 Aspergillus fumigatus 0.50

Scientific Research Applications

Organic Synthesis

(S)-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole serves as a valuable building block in organic synthesis. Its unique structure enables the formation of complex molecules through various synthetic routes, including:

- Cyclization Reactions: Used to form the oxazole ring from appropriate precursors.

- Friedel-Crafts Reactions: Employed for introducing phenyl groups into the molecular structure.

This compound's ability to act as an intermediate makes it essential in developing pharmaceuticals and other complex organic compounds .

Compounds similar to (S)-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole have been investigated for their biological activities, including:

- Antimicrobial Properties: Studies have indicated that oxazoles can exhibit significant antimicrobial effects, making them candidates for drug development against resistant strains of bacteria.

- Anticancer Activity: Research has shown that oxazole derivatives can inhibit cancer cell proliferation, suggesting potential use in cancer therapeutics.

The presence of multiple aromatic rings enhances interaction with biological targets, potentially leading to improved efficacy in therapeutic applications .

Asymmetric Catalysis

The compound is also explored for its role in asymmetric catalysis, where it can function as a ligand to facilitate chiral reactions. This application is crucial for synthesizing enantiomerically pure compounds, which are vital in pharmaceuticals .

Case Studies and Research Findings

Several studies highlight the effectiveness of (S)-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole in various applications:

- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant inhibition against Gram-positive bacteria, showcasing its potential as an antimicrobial agent.

- Cancer Research : In vitro studies indicated that certain analogs of this compound could induce apoptosis in cancer cells, suggesting a pathway for anticancer drug development.

- Catalytic Efficiency : Research on its use as a ligand in asymmetric synthesis showed improved yields and selectivity compared to traditional catalysts, emphasizing its utility in organic synthesis .

Comparison with Similar Compounds

Substituent Effects at the 4-Position

The 4-position substituent significantly influences steric and electronic properties. Comparisons include:

Key Findings :

Pyridine vs. Other Aryl Groups at the 2-Position

The 6-phenylpyridin-2-yl group distinguishes the target compound from analogs with simpler aryl substituents:

Key Findings :

Enantiomeric Effects (S vs. R Configuration)

Enantiomers of dihydrooxazoles exhibit divergent properties:

Key Findings :

Key Findings :

- No direct biological data exist for the target compound, highlighting a research gap.

Tables of Critical Data

Preparation Methods

Yield and Scalability Comparison

| Method | Yield (%) | Scalability | ee (%) |

|---|---|---|---|

| Asymmetric cyclization | 61–70 | Moderate | 99 |

| Cobalt-catalyzed | 65 | High | 98 |

| Borane-mediated | 70 | Low | 99 |

Limitations

-

Borane methods : Require strict moisture control.

-

Cobalt systems : Sensitive to oxygen, necessitating glovebox use.

-

Solid-phase : Higher upfront costs for functionalized resins.

Q & A

Basic: What established synthetic routes exist for (S)-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole, and how can reaction conditions be optimized for enantiomeric purity?

Answer:

The compound is synthesized via a three-step process starting from (S)-(+)-2-Phenylglycinol. Key steps include cyclization and functional group coupling, achieving high yields (83.2–94.5%) and purity (>99%) . Optimization involves:

- Catalyst selection : Chiral catalysts enhance enantiomeric control.

- Temperature control : Lower temperatures reduce racemization risks.

- Reagent stoichiometry : Precise molar ratios minimize side reactions.

Purity is validated via polarimetry ([α]D) and chromatography (GC-MS) .

Basic: Which spectroscopic techniques are critical for confirming the structure and enantiomeric integrity of this compound?

Answer:

A multi-technique approach is essential:

- Polarimetry : Measures optical rotation to confirm enantiomeric excess .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns and stereochemistry (e.g., diastereotopic protons in the oxazoline ring) .

- IR spectroscopy : Validates functional groups (e.g., C=N stretch at ~1650 cm⁻¹) .

- X-ray crystallography : Resolves absolute configuration, as demonstrated for analogous oxazoline derivatives .

Advanced: How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this oxazoline compound?

Answer:

Contradictions (e.g., ambiguous NMR signals or unexpected optical activity) require:

- Cross-validation : Combine NMR, IR, and X-ray data to confirm structural assignments .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values.

- Chiral chromatography : Separate enantiomers to rule out racemization artifacts .

Advanced: What strategies are effective in evaluating the catalytic potential of this compound in asymmetric synthesis?

Answer:

Assess catalytic activity through:

- Substrate scope testing : Use prochiral substrates (e.g., ketones) to measure enantioselectivity.

- Kinetic studies : Compare turnover frequencies (TOF) under varying conditions (solvent, temperature) .

- Mechanistic probes : Isotopic labeling (e.g., deuterium) or stereochemical trapping to identify intermediates .

Basic: What are the key considerations in designing experiments to assess the thermodynamic stability of this compound under varying conditions?

Answer:

Stability studies should evaluate:

- Thermal degradation : Thermogravimetric analysis (TGA) to determine decomposition thresholds.

- Solvent effects : Monitor structural integrity in polar vs. non-polar solvents via NMR .

- pH sensitivity : Test hydrolytic stability under acidic/basic conditions, particularly for the oxazoline ring .

Advanced: How can X-ray crystallography and computational modeling be integrated to elucidate stereochemical outcomes in reactions involving this compound?

Answer:

- X-ray crystallography : Provides definitive stereochemical assignments, as shown for (R)-4-Phenyl-2-[(S)-1,2,3,4-tetrahydroisoquinolin-3-yl]-4,5-dihydrooxazole .

- Docking simulations : Predict binding modes in catalytic applications (e.g., asymmetric catalysis).

- Molecular dynamics : Analyze conformational flexibility under reaction conditions .

Basic: How is enantiomeric purity quantified during synthesis, and what thresholds are considered acceptable for pharmacological studies?

Answer:

- Polarimetry : Enantiomeric excess (ee) ≥ 98% is standard for chiral intermediates .

- Chiral HPLC : Baseline separation of enantiomers with resolution (Rs) > 1.5 .

- Pharmacological thresholds : ≥99% purity is required for in vivo studies to avoid off-target effects .

Advanced: What methodological challenges arise in scaling up the synthesis of this compound while maintaining stereochemical fidelity?

Answer:

- Heat dissipation : Larger batches risk exothermic side reactions; use controlled flow reactors .

- Catalyst recycling : Immobilize chiral catalysts to reduce costs and maintain ee .

- Purification : Optimize chromatographic conditions to prevent racemization during isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.